molecular formula C14H21N3O2 B4795672 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide

2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide

Cat. No.: B4795672
M. Wt: 263.34 g/mol
InChI Key: VFKJBWQINRUKPH-UHFFFAOYSA-N
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Description

2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide is an organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a phenylbutanoyl group attached to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide typically involves the reaction of 2-phenylbutanoyl chloride with N-propylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanoic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylbutanoyl chloride
  • 2-phenylbutanoic anhydride
  • Butyl 2-phenylbutanoate
  • 2-phenylbutyl butanoate
  • 2-phenylbutanamide
  • N-ethyl-2-phenylbutanamide
  • 2-phenylbutanenitrile

Uniqueness

2-(2-phenylbutanoyl)-N-propylhydrazinecarboxamide is unique due to its specific hydrazinecarboxamide structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylbutanoylamino)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-10-15-14(19)17-16-13(18)12(4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKJBWQINRUKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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